N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

MAGL Inhibition Endocannabinoid System Enzyme Assay

Competitive MAGL inhibitor (Ki=37 nM) with unique 3-acetyl-4-hydroxy-5-nitro substitution pattern not found in other commercial MAGL inhibitors. Moderate potency & multi-functional architecture (acetyl, hydroxyl, nitro) make it an ideal scaffold for SAR campaigns & focused library synthesis. Cellular IC50=844 nM in U937 cells supports cell-based assays. Choose this distinct chemotype for experimental reproducibility & to explore novel MAGL pharmacophore space.

Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol
Cat. No. B7465316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide
Molecular FormulaC10H10N2O5
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)NC(=O)C)[N+](=O)[O-])O
InChIInChI=1S/C10H10N2O5/c1-5(13)8-3-7(11-6(2)14)4-9(10(8)15)12(16)17/h3-4,15H,1-2H3,(H,11,14)
InChIKeyLUSCJQUQAZJVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (CAS 70978-41-5) Procurement Overview for MAGL Inhibition Research


N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (CAS: 70978-41-5, molecular formula: C10H10N2O5, molecular weight: 238.2) is a nitro-substituted aromatic acetamide derivative featuring a distinctive 3-acetyl-4-hydroxy-5-nitro substitution pattern on the phenyl ring. This compound has been identified as a competitive inhibitor of human recombinant monoacylglycerol lipase (MAGL) with a binding affinity (Ki) of 37 nM [1]. The unique combination of acetyl, hydroxyl, and nitro groups at specific positions distinguishes it from simpler nitrophenylacetamide analogs and positions it as a specialized chemical probe for endocannabinoid system research, lipid metabolism studies, and structure-activity relationship (SAR) investigations targeting the serine hydrolase MAGL.

Why Generic N-Arylacetamide Analogs Cannot Substitute for N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide


Within the N-arylacetamide class, minor positional changes in substituents profoundly alter both MAGL inhibitory potency and cellular efficacy. While many arylacetamides are known MAGL inhibitors with IC50 values ranging from 8 nM (JZL184) to 144 nM (CAY10499) , N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide occupies a distinct activity niche (Ki = 37 nM) combined with a unique substitution pattern (3-acetyl-4-hydroxy-5-nitro) that is not represented in commonly available MAGL inhibitors. Furthermore, closely related positional isomers such as N-(2-hydroxy-5-nitrophenyl)acetamide (CAS 97-60-9) and N-(2-hydroxy-3-nitrophenyl)acetamide (CAS 74255-39-3) lack the 3-acetyl group entirely, which alters both electronic properties and hydrogen-bonding capacity . Direct substitution with these simpler analogs would compromise SAR precision and potentially invalidate experimental findings. The specific substitution pattern on this compound offers a distinct chemical handle for both biological evaluation and downstream derivatization that generic replacements cannot replicate.

Quantitative Evidence Guide: N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide Performance vs. Comparators


MAGL Enzyme Inhibition: Potency Ranking Against Established Inhibitors

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide inhibits human recombinant MAGL with a Ki of 37 nM, as measured via competitive inhibition using 4-nitrophenylacetate substrate [1]. This places it in an intermediate potency category when compared to other MAGL inhibitors evaluated under similar or comparable assay conditions: it is approximately 10-fold less potent than JW642 (IC50 = 3.7 nM in human brain membranes) [2], approximately 4.6-fold less potent than JZL184 (IC50 = 8 nM in mouse brain membranes) [3], approximately 2-fold more potent than MAGL-IN-1 (IC50 = 80 nM) , and approximately 3.9-fold more potent than CAY10499 (IC50 = 144 nM) . Note that JW642 and JZL184 are structurally unrelated to the arylacetamide chemotype, while MAGL-IN-1 and CAY10499 represent alternative scaffolds.

MAGL Inhibition Endocannabinoid System Enzyme Assay

Cellular MAGL Activity: Comparative Efficacy in U937 Cells

In human U937 monocytic cells, N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide inhibits MAGL activity with an IC50 of 844 nM, assessed via reduction in [3H]glycerol formation using [1,2,3-3H]2-oleoyl glycerol (2-OG) as substrate after 15 min incubation [1]. In the same cellular system and under comparable assay conditions, the structurally distinct reversible MAGL inhibitor MAGL-IN-1 exhibits an IC50 of 193 nM, demonstrating approximately 4.4-fold greater cellular potency than the target compound . Another compound (BDBM50562160) evaluated in the identical U937 cell assay format shows an IC50 of 568 nM, approximately 1.5-fold more potent than the target compound [2]. The cellular activity of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is approximately 22.8-fold lower than its isolated enzyme Ki (844 nM vs 37 nM), suggesting potential permeability, efflux, or intracellular protein binding limitations that must be accounted for in experimental design.

Cellular Assay MAGL Inhibition U937 Cells

Analytical Purity Benchmarking: Supplier Specification Comparison

Commercially available N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (CAS 70978-41-5) is supplied with a standard purity specification of ≥95% as determined by HPLC, NMR, and GC analysis, with batch-specific analytical certificates (COA) provided upon request . In contrast, the structurally related analog N-(2-hydroxy-5-nitrophenyl)acetamide (CAS 97-60-9) is typically available at ≥97% purity from multiple suppliers , reflecting its broader commercial availability and more extensive use as an intermediate. While the 2% purity difference may be modest, the target compound's 95% specification should be factored into experimental design when high-purity material is critical (e.g., biophysical assays, crystallography). For researchers requiring higher purity, custom purification services or additional in-house purification may be necessary.

Analytical Chemistry Purity Specification Quality Control

Recommended Research Applications for N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide Based on Quantitative Evidence


Endocannabinoid System SAR Studies Requiring Moderate-Affinity MAGL Chemotype

The compound's MAGL Ki of 37 nM positions it as a moderate-affinity arylacetamide chemotype suitable for structure-activity relationship (SAR) campaigns exploring the impact of 3-acetyl substitution on MAGL inhibition [1]. Unlike high-potency tool compounds such as JW642 (IC50 = 3.7 nM) [2] or JZL184 (IC50 = 8 nM) [3] that may saturate target engagement in cellular assays, the moderate potency of this compound provides a larger dynamic range for detecting substituent effects in SAR studies. Its unique 3-acetyl-4-hydroxy-5-nitro substitution pattern is not represented in any commercially available MAGL inhibitor, making it a valuable addition to chemical libraries aimed at mapping the MAGL active site pharmacophore. Researchers designing MAGL inhibitors with tuned potency should prioritize this compound as a distinct SAR probe rather than as a high-potency cellular tool.

Cellular MAGL Pharmacology in U937 Monocytic Cells

With a cell-based IC50 of 844 nM in U937 cells [1], this compound is appropriate for cellular MAGL inhibition experiments in this monocytic cell line when concentrations in the 1-10 µM range are feasible. The cellular activity is approximately 4.4-fold lower than that of MAGL-IN-1 (IC50 = 193 nM) [2] in the same cellular context, indicating that higher concentrations will be required to achieve comparable target engagement. This compound is particularly suited for studies where a moderate cellular MAGL inhibitor with a unique arylacetamide chemotype is desired, or where benchmarking against structurally distinct inhibitors (e.g., MAGL-IN-1, BDBM50562160) is required. Researchers should account for the ~23-fold shift between isolated enzyme Ki and cellular IC50 when designing concentration-response experiments, as this may indicate permeability limitations or intracellular protein binding.

Chemical Derivatization and Intermediate Applications

The compound's substitution pattern (3-acetyl, 4-hydroxy, 5-nitro) provides three distinct functional handles for further chemical modification: (1) the acetyl group at C3 can undergo condensation or reduction reactions; (2) the phenolic hydroxyl at C4 can be alkylated, acylated, or used as a hydrogen-bond donor in target engagement; (3) the nitro group at C5 can be reduced to an amine for further derivatization or act as a hydrogen-bond acceptor [1]. This multi-functional architecture makes the compound a versatile synthetic intermediate for generating focused libraries of MAGL inhibitors or related serine hydrolase probes. Researchers engaged in medicinal chemistry optimization of arylacetamide MAGL inhibitors should consider this compound as a core scaffold for parallel synthesis or late-stage functionalization.

Quote Request

Request a Quote for N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.